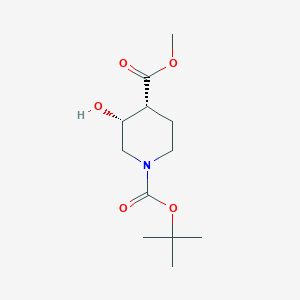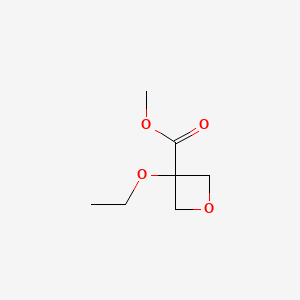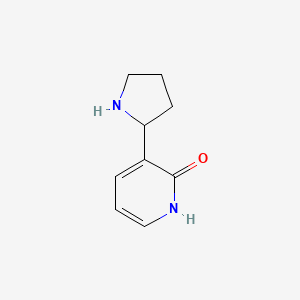
3-(Pyrrolidin-2-yl)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-2-yl)pyridin-2-ol is a heterocyclic compound that features both pyrrolidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-yl)pyridin-2-ol typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the esterification of nicotinic acid, followed by oxidation to form pyridine N-oxides. Subsequent nucleophilic substitution and reduction steps yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-2-yl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, and reducing agents such as sodium and ammonium chloride in ethanol for reduction . Substitution reactions often involve the use of bases and solvents to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from these reactions include pyrrolidine-2-carbaldehyde, various pyrrolidin-2-ones, and substituted pyridine derivatives .
Scientific Research Applications
3-(Pyrrolidin-2-yl)pyridin-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-yl)pyridin-2-ol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple heterocyclic amine with a five-membered ring, used in various chemical syntheses.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine, known for its biological activities and synthetic versatility.
Uniqueness
3-(Pyrrolidin-2-yl)pyridin-2-ol is unique due to its combination of pyrrolidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-pyrrolidin-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c12-9-7(3-1-6-11-9)8-4-2-5-10-8/h1,3,6,8,10H,2,4-5H2,(H,11,12) |
InChI Key |
QOSIAVJXAGYOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B13461295.png)
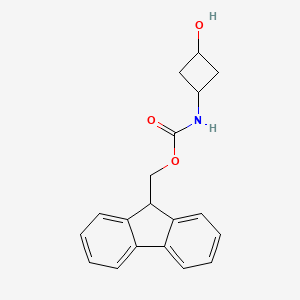
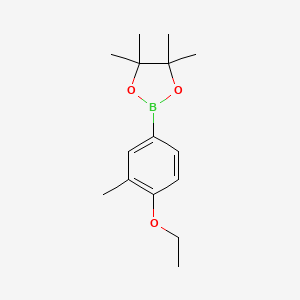
![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-YL)methanol](/img/structure/B13461310.png)
![1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B13461321.png)

![[(3-Bromocyclobutyl)methyl]trimethylsilane](/img/structure/B13461345.png)
![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
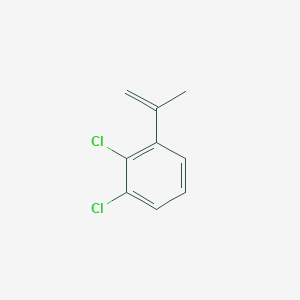
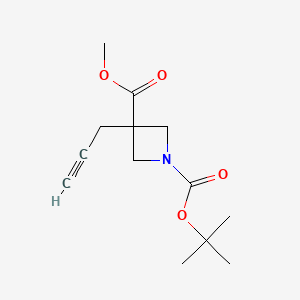
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)
